1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-(3-morpholin-4-ylquinoxalin-2-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-21-11-12(10-17-21)26(23,24)20-15-16(22-6-8-25-9-7-22)19-14-5-3-2-4-13(14)18-15/h2-5,10-11H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNCOPYZVDNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Quinoxaline synthesis: The quinoxaline moiety can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Morpholine attachment: The morpholine group can be introduced via nucleophilic substitution reactions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares the 2-chloroacetamide backbone with several herbicides and bioactive molecules. Key analogs and their distinctions are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to alkyl-substituted analogs like alachlor .
Molecular Weight and Solubility :
- The target compound (285.75 g/mol) is lighter than metolachlor (283.79 g/mol) but heavier than alachlor (269.76 g/mol). Its XLogP3 (estimated ~1.7, similar to the 3-methylphenyl analog ) suggests moderate hydrophobicity, balancing soil adsorption and water solubility.
Biological Activity :
Environmental and Metabolic Considerations
- Transformation Products (TPs) : S-Metolachlor TPs with hydroxyl or methyl groups show reduced toxicity compared to parent compounds . The target compound’s fluorine and sulfone groups may yield distinct TPs, necessitating environmental monitoring.
- Persistence : Sulfone-containing compounds generally exhibit longer half-lives in aerobic soils compared to ethers (e.g., methoxy in alachlor) due to resistance to oxidative degradation .
Biological Activity
1-Methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole core with a sulfonamide group and a morpholinoquinoxaline substituent. The structure can be represented as follows:
This configuration contributes to its biological activity, particularly in inhibiting various enzymes and pathways involved in disease processes.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and cellular pathways. Research indicates that it may act as an inhibitor of protein glycation, which is significant in the context of diabetes and related complications . Additionally, its sulfonamide moiety plays a crucial role in the compound's interaction with target proteins.
Biological Activities
The compound has been investigated for various biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazole sulfonamides exhibit antiproliferative effects against several cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against U937 cells, with IC50 values indicating effective inhibition of cell proliferation .
- Antibacterial and Antifungal Properties : The compound's structure suggests potential antibacterial and antifungal activities. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
- Anti-inflammatory Effects : Some studies indicate that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Antiproliferative Study :
Compound ID IC50 (µM) Cytotoxicity MR-S1-13 15 Low MR-S1-5 30 Low - Antimicrobial Activity :
Research Findings
Recent literature has highlighted the ongoing exploration of pyrazole derivatives for their diverse biological activities:
- Inhibitory Effects on Glycation : Pyrazole sulfonamides have been identified as inhibitors of protein glycation, which is critical in managing diabetes-related complications .
- Development of New Derivatives : Researchers continue to synthesize novel derivatives with improved efficacy and reduced toxicity profiles. The optimization of reaction conditions has led to higher yields of biologically active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
